4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C11H16O4. It features a bicyclo[2.2.2]octane core structure with a methoxy group (-OCH3) attached to the fourth carbon and a carboxylic acid group (-COOH) at the first carbon. This compound is of interest in various scientific research applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with bicyclo[2.2.2]octane as the starting material.
Carboxylation: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) and other reducing agents.
Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as hydroxide (OH-).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Halogenated compounds and ethers.
Scientific Research Applications
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the methoxy group.
4-Methoxybicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains an additional carboxylic acid group.
4-Methoxybicyclo[2.2.2]octane-1,4-dicarboxylate: Ester derivative of the dicarboxylic acid.
Uniqueness: 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a methoxy group and a carboxylic acid group on a bicyclic framework, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDAPLFRGILPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509342 | |
Record name | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773-34-2 | |
Record name | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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